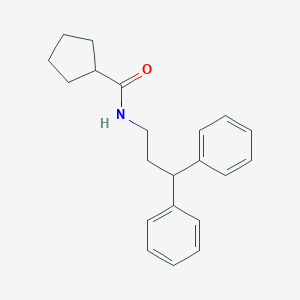![molecular formula C16H15Cl2NO3S B258766 3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a sulfonamide derivative that has been used as a tool in scientific research to investigate the mechanisms of various ion channels and transporters.
Mécanisme D'action
DIDS is a sulfonamide derivative that acts as an anion transport inhibitor. It inhibits the activity of various ion channels and transporters by binding to a specific site on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is thought to block the movement of chloride ions through the channel or transporter by binding to a specific site on the protein.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, which play a crucial role in cell volume regulation, neuronal excitability, and smooth muscle contraction. DIDS has also been shown to inhibit the activity of the sodium-potassium-chloride cotransporter (NKCC), which is responsible for the transport of ions across cell membranes. Moreover, DIDS has been shown to inhibit the activity of the anion exchanger (AE) and the chloride-bicarbonate exchanger (AE2), which are responsible for the exchange of chloride and bicarbonate ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages as a tool in scientific research. It is readily available and easy to use. Moreover, it is a highly specific inhibitor of various ion channels and transporters, making it a valuable tool for investigating the mechanisms of these proteins. However, DIDS also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Moreover, DIDS has been shown to have variable effects on different cell types, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on DIDS. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction. Moreover, the development of new experimental techniques, such as optogenetics, may provide new insights into the mechanisms of ion channels and transporters. Finally, the investigation of the role of ion channels and transporters in disease states, such as cystic fibrosis, may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of DIDS is well-established, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
DIDS has been extensively used in scientific research as a tool to investigate the mechanisms of various ion channels and transporters. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the activity of the sodium-potassium-chloride cotransporter (NKCC), the anion exchanger (AE), and the chloride-bicarbonate exchanger (AE2). Moreover, DIDS has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction.
Propriétés
Nom du produit |
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H15Cl2NO3S |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)sulfonyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-4-2-3-5-14(11)19-16(20)8-9-23(21,22)15-10-12(17)6-7-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Clé InChI |
QTBYMHONAQCISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)